![molecular formula C9H6ClNO2S2 B4330501 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B4330501.png)
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one
Overview
Description
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one, also known as DMCTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one exerts its biological activity through the inhibition of enzymes such as DNA topoisomerase II and bacterial gyrase. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to exhibit various biochemical and physiological effects. In cancer cells, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been shown to inhibit growth and induce cell death. 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has also been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one in lab experiments include its ease of synthesis, stability, and potential applications in various scientific research fields. However, the limitations of using 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one. One direction is to study the potential applications of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one in the synthesis of metal sulfide nanoparticles with enhanced properties. Another direction is to investigate the potential of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one as a lead compound for the development of new anticancer and antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one and its biochemical and physiological effects.
Scientific Research Applications
6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has shown potential applications in various scientific research fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been studied for its anticancer and antimicrobial properties. In material science, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been used as a precursor for the synthesis of metal sulfide nanoparticles. In catalysis, 6-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one has been studied for its ability to catalyze various organic reactions.
properties
IUPAC Name |
(6Z)-6-(4-chlorodithiazol-5-ylidene)-4-methoxycyclohexa-2,4-dien-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-13-5-2-3-7(12)6(4-5)8-9(10)11-15-14-8/h2-4H,1H3/b8-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXRRYIRPHTIS-VURMDHGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=NSS2)Cl)C(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C/C(=C/2\C(=NSS2)Cl)/C(=O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Cyclohexadien-1-one, 6-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-4-methoxy- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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